

Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-bromo-5-(hydroxymethyl)benzoate
Cat. No.:	B1312686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile bifunctional building block in organic synthesis. Its structure incorporates a bromine atom, a hydroxymethyl group, and a methyl ester, offering multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl and methyl ester groups provide additional handles for further functionalization, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 3-bromo-5-(hydroxymethyl)benzoate** is provided in the table below.

Property	Value	Reference
CAS Number	307353-32-8	[1]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
Boiling Point	354.2±32.0 °C at 760 mmHg	[2]

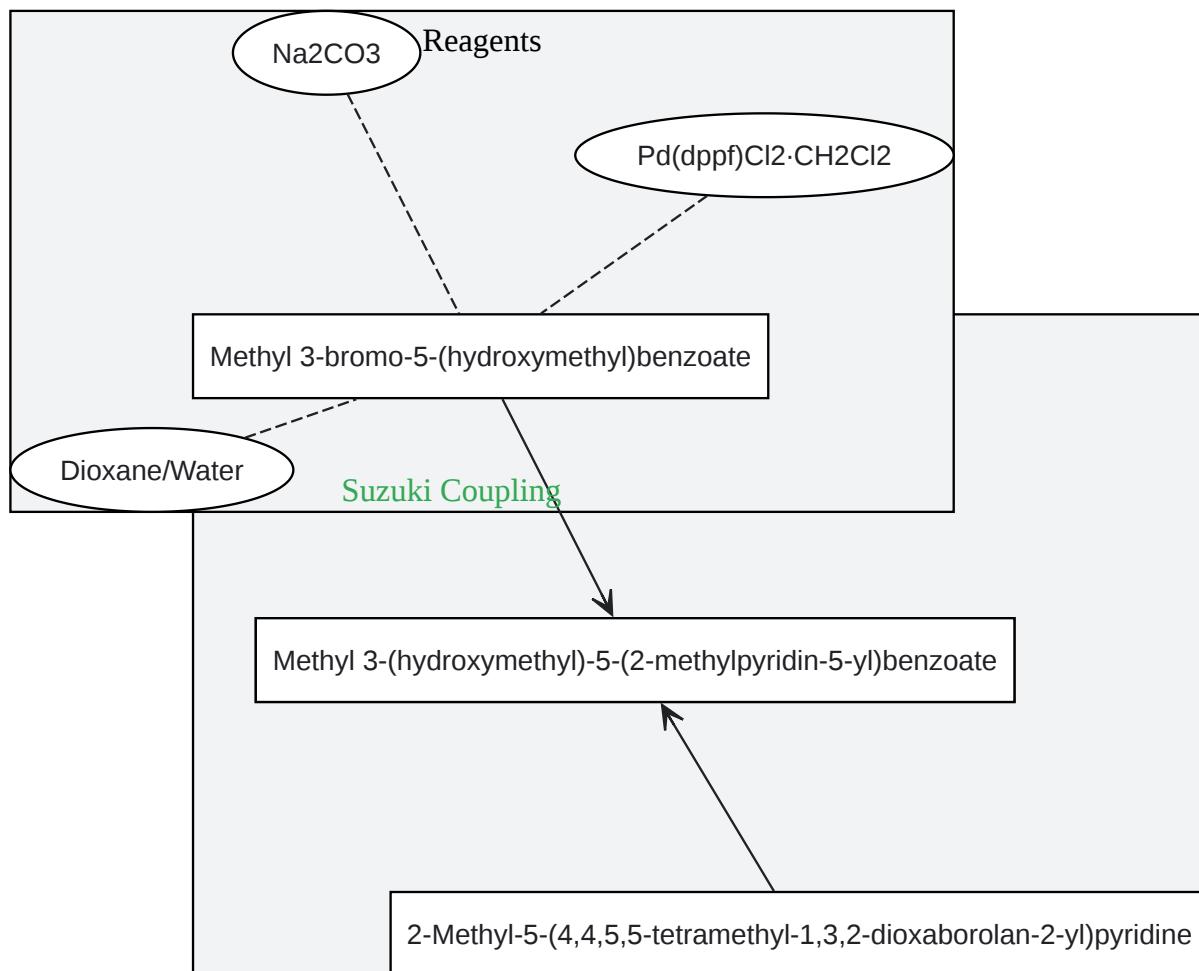
Applications in Organic Synthesis

Methyl 3-bromo-5-(hydroxymethyl)benzoate serves as a key starting material for the synthesis of a variety of complex organic molecules. Its utility is primarily demonstrated in cross-coupling reactions where the bromo substituent is replaced to form new C-C bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.

Methyl 3-bromo-5-(hydroxymethyl)benzoate can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of biphenyl derivatives, which are common scaffolds in many biologically active compounds.


A key application of this building block is in the synthesis of precursors for pharmaceutically active molecules. For instance, it is a starting material in the synthesis of novel biphenyl derivatives that act as muscarinic M3 receptor antagonists, which have potential applications in treating chronic obstructive pulmonary disease and other conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(hydroxymethyl)-5-(2-methylpyridin-5-yl)benzoate

This protocol details the synthesis of a biphenyl derivative, a key intermediate for various pharmaceutical compounds, via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

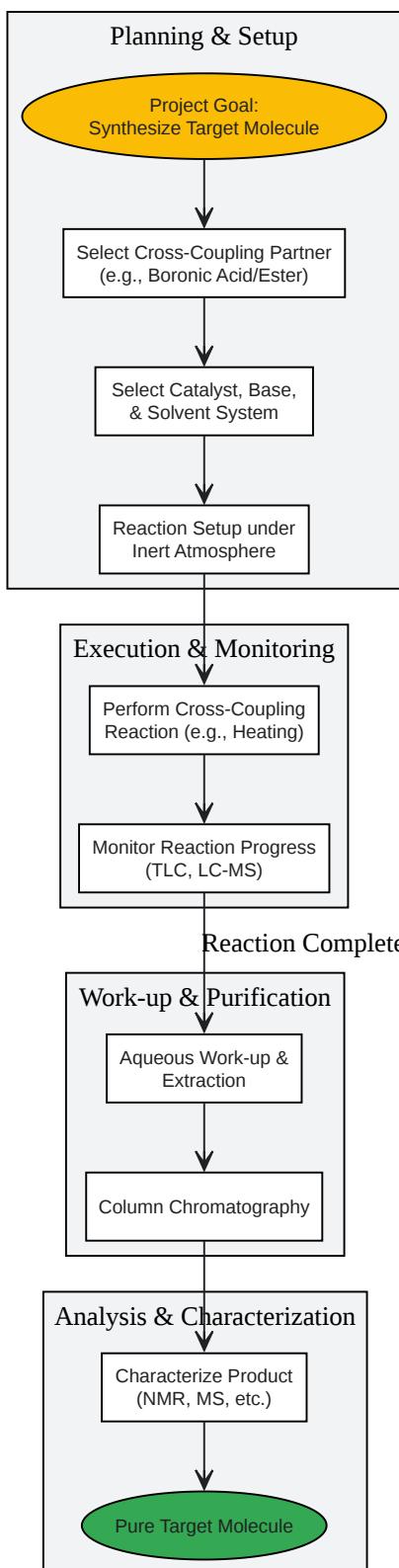
[Click to download full resolution via product page](#)

Caption: Suzuki coupling of **methyl 3-bromo-5-(hydroxymethyl)benzoate**.

Materials:

Reagent	Molar Equiv.
Methyl 3-bromo-5-(hydroxymethyl)benzoate	1.0
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine	1.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl ₂ ·CH ₂ Cl ₂)	0.05
Sodium carbonate (Na ₂ CO ₃)	2.0
1,4-Dioxane	-
Water	-

Procedure:


- To a solution of **methyl 3-bromo-5-(hydroxymethyl)benzoate** (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
- Heat the reaction mixture to 80 °C for 1 hour.
- Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

Product	Yield
Methyl 3-(hydroxymethyl)-5-(2-methylpyridin-5-yl)benzoate	91%

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for utilizing **methyl 3-bromo-5-(hydroxymethyl)benzoate** as a building block in a typical cross-coupling synthesis project.

[Click to download full resolution via product page](#)

Caption: General workflow for a cross-coupling synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-bromo-5-(hydroxymethyl)benzoate - [sigmaaldrich.com]
- 2. Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate [myskinrecipes.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312686#methyl-3-bromo-5-hydroxymethyl-benzoate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

